Tert-butyl 5-chloropicolinate
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Overview
Description
Tert-butyl 5-chloropicolinate: is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-chloropicolinate typically involves the esterification of 5-chloropicolinic acid with tert-butyl alcohol. One common method includes the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Reaction Scheme:
5-Chloropicolinic acid+tert-Butyl alcoholDCC, DMAPTert-butyl 5-chloropicolinate+Dicyclohexylurea
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can help in maintaining consistent reaction conditions, thereby improving the overall production quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Tert-butyl 5-chloropicolinate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form tert-butyl 5-aminopicolinate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Major Products Formed
Substitution: Tert-butyl 5-aminopicolinate, tert-butyl 5-thiocyanatopicolinate.
Reduction: Tert-butyl 5-aminopicolinate.
Oxidation: this compound N-oxide.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 5-chloropicolinate is used as an intermediate for the preparation of various heterocyclic compounds
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The compound’s structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine
This compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their ability to modulate biological pathways involved in diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active ingredients makes it a valuable compound in these industries.
Mechanism of Action
The mechanism by which tert-butyl 5-chloropicolinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the ester group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-bromopicolinate
- Tert-butyl 5-fluoropicolinate
- Tert-butyl 5-iodopicolinate
Uniqueness
Tert-butyl 5-chloropicolinate is unique due to the presence of the chlorine atom, which imparts specific reactivity and binding characteristics. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative often exhibits different reactivity patterns and biological activities, making it distinct in its applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities open avenues for research in medicine and biology. Understanding its preparation, reactions, and applications can help in harnessing its full potential in scientific and industrial endeavors.
Properties
IUPAC Name |
tert-butyl 5-chloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBADHSASJURYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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